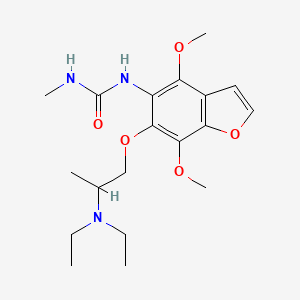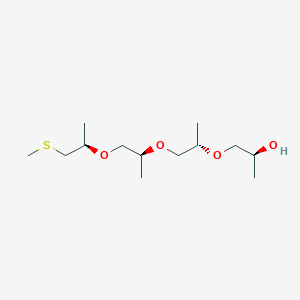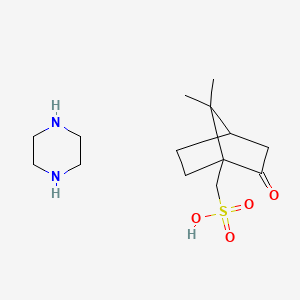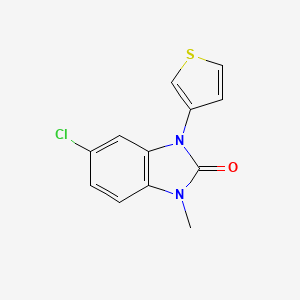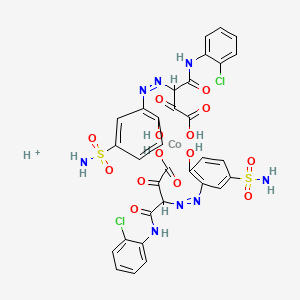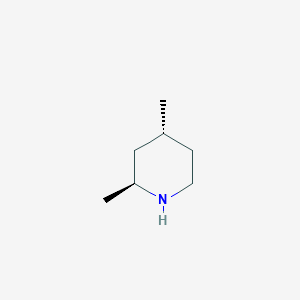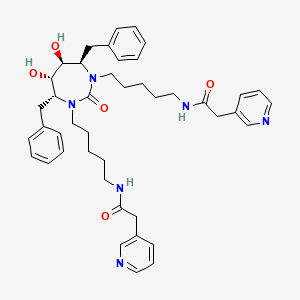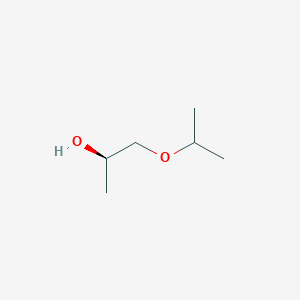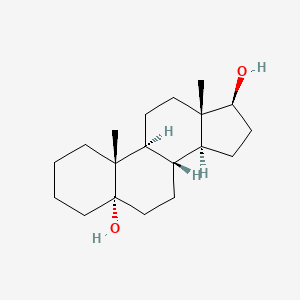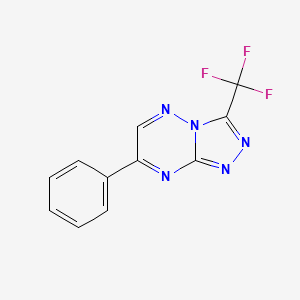
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring fused with a triazine ring, and the presence of phenyl and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- typically involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired compound. For instance, a two-step route starting with 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes has been proposed .
Industrial Production Methods: Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The development of efficient and cost-effective production methods is crucial for its commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted triazolo-triazine compounds .
Applications De Recherche Scientifique
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer, antimicrobial, and antiviral agent . Additionally, its unique properties make it suitable for use in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to target receptors, leading to the modulation of biological processes. For instance, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- include other triazolo-triazine derivatives, such as tris(1,2,4)triazolo(1,3,5)triazine and bis(1,2,4)triazolo(4,3-b:3’,4’-f)(1,2,4,5)tetrazine .
Uniqueness: The uniqueness of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- lies in its specific structural features, such as the presence of phenyl and trifluoromethyl groups
Propriétés
Numéro CAS |
86869-99-0 |
|---|---|
Formule moléculaire |
C11H6F3N5 |
Poids moléculaire |
265.19 g/mol |
Nom IUPAC |
7-phenyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C11H6F3N5/c12-11(13,14)9-17-18-10-16-8(6-15-19(9)10)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
YBDRDIQZSKQACB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=NN=C(N3N=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid](/img/structure/B12727407.png)
